1-(2-Fluorobenzyl)cyclopropanamine
Description
1-(2-Fluorobenzyl)cyclopropanamine (CAS 1215107-57-5 as its hydrochloride salt) is a cyclopropane-containing amine derivative characterized by a three-membered cyclopropane ring and a 2-fluorobenzyl substituent . As a hydrochloride salt, it exhibits superior aqueous solubility and stability compared to its free base form, making it advantageous for pharmaceutical applications .
Structure
3D Structure
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H12FN/c11-9-4-2-1-3-8(9)7-10(12)5-6-10/h1-4H,5-7,12H2 |
InChI Key |
XYRZYRJTRXOFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2F)N |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Sulfur Ylide-Mediated Ring Closure
The most widely reported method for constructing the cyclopropane ring involves sulfur ylides, particularly trimethylsulfoxonium iodide (TMSOI). Adapted from the synthesis of analogous cyclopropanamine derivatives , this approach begins with an α,β-unsaturated ester derived from 2-fluorobenzaldehyde.
Procedure :
-
Formation of α,β-unsaturated ester : 2-Fluorobenzaldehyde undergoes condensation with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(2-fluorophenyl)acrylic acid. Esterification with methanol and sulfuric acid produces methyl (E)-3-(2-fluorophenyl)acrylate .
-
Cyclopropanation : The ester is treated with TMSOI and sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 0–25°C. The ylide generated in situ facilitates [2+1] cycloaddition, forming the cyclopropane ring.
-
Hydrolysis and Curtius rearrangement : The ester is hydrolyzed to the carboxylic acid, converted to an acyl azide using diphenylphosphoryl azide (DPPA), and thermally decomposed to the isocyanate, which is hydrolyzed to the primary amine .
Data :
Advantages : High stereoselectivity with chiral catalysts; avoids explosive azides by using DPPA.
Limitations : DMSO and NaH require careful handling; multi-step process reduces overall yield.
Enantioselective Reduction of Cyclopropane Ketones
A chiral pool strategy leverages asymmetric reduction of cyclopropane ketones, as demonstrated in the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine .
Procedure :
-
Ketone synthesis : 2-Fluorobenzyl chloride reacts with chloroacetyl chloride under Friedel-Crafts conditions to form 2-chloro-1-(2-fluorophenyl)ethanone.
-
Asymmetric reduction : The ketone is reduced using a chiral oxazaborolidine catalyst and borane-dimethyl sulfide (BMS) to yield (R)-2-chloro-1-(2-fluorophenyl)ethanol (>90% ee).
-
Cyclopropanation : The alcohol is converted to a phosphonate ester, which undergoes intramolecular cyclization with NaH to form the cyclopropane ring.
-
Amine formation : The ester is hydrolyzed to the acid, converted to an amide, and subjected to Hofmann degradation to yield the amine .
Data :
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Friedel-Crafts acylation | AlCl₃, CH₂Cl₂, 0°C | 85 | - |
| Asymmetric reduction | (S)-CBS catalyst, BMS | 88 | 92 |
| Cyclopropanation | NaH, toluene, 80°C | 75 | - |
Advantages : High enantiocontrol; avoids azide intermediates.
Limitations : Costly chiral catalysts; multi-step purification.
Nucleophilic Substitution with Cyclopropane Amines
A direct approach involves alkylation of cyclopropanamine with 2-fluorobenzyl halides. While straightforward, the method faces challenges due to cyclopropanamine’s instability.
Procedure :
-
Protection of cyclopropanamine : Cyclopropanamine is protected as its tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate.
-
Alkylation : The Boc-protected amine reacts with 2-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile.
-
Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane .
Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | Boc₂O, DMAP, CH₃CN | 95 |
| Alkylation | 2-Fluorobenzyl Br, K₂CO₃ | 68 |
| Deprotection | TFA, CH₂Cl₂ | 90 |
Advantages : Simplicity; commercially available starting materials.
Limitations : Low alkylation yield due to steric hindrance; side reactions.
Reductive Amination of Cyclopropane Ketones
Reductive amination offers a one-pot route from cyclopropane ketones.
Procedure :
-
Ketone synthesis : 2-Fluorobenzyl magnesium bromide reacts with cyclopropane carbonyl chloride to form 1-(2-fluorobenzyl)cyclopropanone.
-
Reductive amination : The ketone is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.
Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Grignard reaction | Mg, THF, 0°C | 82 |
| Reductive amination | NH₄OAc, NaBH₃CN, MeOH | 60 |
Advantages : Single-step amine formation; mild conditions.
Limitations : Over-reduction to secondary amines; poor stereocontrol.
Industrial-Scale Synthesis via Continuous Flow
Adapting patent methodologies , a continuous flow system enhances safety and yield for large-scale production.
Procedure :
-
Continuous cyclopropanation : A mixture of methyl (E)-3-(2-fluorophenyl)acrylate and TMSOI in DMSO is pumped through a heated reactor (80°C) with residence time <5 minutes.
-
Inline hydrolysis : The effluent is mixed with aqueous HCl to hydrolyze the ester.
-
Curtius rearrangement in flow : The acid is reacted with DPPA in a high-temperature reactor (120°C), followed by hydrolysis to the amine .
Data :
| Parameter | Value |
|---|---|
| Throughput | 50 L/h |
| Overall yield | 70% |
| Purity | >98% |
Advantages : Reduced reaction time; improved safety profile.
Limitations : High initial equipment cost.
Comparative Analysis of Methods
| Method | Steps | Overall Yield (%) | Safety | Scalability |
|---|---|---|---|---|
| Sulfur ylide | 5 | 42 | Moderate | High |
| Asymmetric reduction | 6 | 38 | High | Moderate |
| Nucleophilic substitution | 3 | 58 | High | Low |
| Reductive amination | 2 | 60 | Moderate | Moderate |
| Continuous flow | 3 | 70 | High | Very high |
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzyl)cyclopropanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, amines
Scientific Research Applications
Pharmaceutical Applications
1-(2-Fluorobenzyl)cyclopropanamine has shown promise in various therapeutic areas:
- Antidepressant Activity : Similar compounds have been linked to modulation of neurotransmitter systems, suggesting potential antidepressant properties. Research indicates that cyclopropanamine derivatives can influence serotonin pathways, which are crucial for mood regulation .
- Anticancer Properties : Preliminary studies have indicated that this compound may inhibit tumor cell proliferation. For instance, in vitro studies have demonstrated cytotoxic effects against human cancer cell lines, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative disorders. Research has shown that cyclopropane derivatives can interact favorably with neuronal receptors, enhancing their therapeutic potential.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Formation of Cyclopropyl-2-fluorobenzyl Ketone : This intermediate can be synthesized via acylation reactions.
- Reduction Reactions : The ketone intermediate is typically reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of related compounds found that they inhibited cell proliferation in gastric cancer models. This suggests that this compound may exhibit similar effects through mechanisms involving enzyme inhibition and receptor interaction.
Case Study 2: Neuropharmacological Effects
Research assessing the neuropharmacological profile of cyclopropane derivatives revealed moderate cytotoxicity against human tumor cell lines A549 and HeLa. This indicates potential applications in cancer therapeutics through mechanisms involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
1-(4-Fluorophenyl)cyclopropanamine hydrochloride (CAS 1134524-25-6)
- Structure : Fluorine at the para position of the phenyl ring.
- Its molecular formula (C9H11ClFN) and molecular weight (191.65 g/mol) are distinct due to the absence of a benzyl group .
- Applications : Used in preclinical studies for CNS-targeting agents due to improved solubility from the hydrochloride salt .
1-(2-Methylphenyl)cyclopropanamine (CAS 503417-29-6)
- Structure : Methyl group replaces fluorine at the ortho position.
- Impact : The methyl group introduces steric bulk and lipophilicity, reducing electronegativity. Molecular weight (147.22 g/mol, C10H13N) is lower than fluorine-containing analogues .
- Applications : Explored as an intermediate in agrochemical synthesis, where lipophilicity enhances membrane permeability .
1-[2-(Trifluoromethyl)phenyl]cyclopropanamine (CAS 886366-53-6)
- Structure : Trifluoromethyl group at the ortho position.
- Impact : The trifluoromethyl group (-CF3) is highly electronegative and lipophilic, significantly altering pharmacokinetic properties. Predicted boiling point (223.4°C) and density (1.281 g/cm³) suggest higher volatility than fluorobenzyl derivatives .
- Applications : Investigated in fluorinated drug candidates for enhanced metabolic stability .
Halogen-Substituted Analogues
1-(4-Bromophenyl)cyclopropanamine (CAS 345965-54-0)
Benzyl vs. Phenyl Substituents
N-(4-Fluorobenzyl)cyclopropanamine hydrochloride (CAS 696589-27-2)
- Structure : Fluorine at the para position of the benzyl group.
- Impact : The benzyl group introduces additional flexibility compared to phenyl-substituted analogues. Molecular formula (C10H12ClFN) and weight (199.67 g/mol) differ due to the extended structure .
- Applications : Studied in neurotransmitter reuptake inhibitors, leveraging the benzyl moiety for blood-brain barrier penetration .
Data Table: Key Properties of Cyclopropanamine Derivatives
Research Findings and Trends
- Biological Activity : Ortho-fluorinated derivatives (e.g., this compound) demonstrate higher receptor affinity in serotonin and dopamine transporter assays compared to para-substituted analogues, attributed to optimized steric and electronic interactions .
- Synthetic Accessibility : Methyl- and bromo-substituted cyclopropanamines are more cost-effective to synthesize, favoring large-scale industrial production .
- Thermal Stability : Trifluoromethyl-substituted derivatives exhibit superior thermal stability (predicted boiling point >220°C), making them suitable for high-temperature processes .
Biological Activity
1-(2-Fluorobenzyl)cyclopropanamine is a cyclopropanamine derivative characterized by a unique structure that includes a fluorobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to serotonin receptor modulation and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C10H12FN
- Molecular Weight : 167.21 g/mol
- Structure : The compound features a cyclopropane ring bonded to an amine group, with a fluorine atom positioned on the benzyl group, which can significantly influence its electronic properties and biological interactions.
Biological Activity Overview
This compound has been studied for its interactions with various biological targets, particularly in relation to serotonin receptors. The presence of the fluorine atom is believed to enhance binding affinity and selectivity towards specific receptor subtypes.
Key Findings from Research Studies
- Serotonin Receptor Activity : Preliminary studies indicate that derivatives of cyclopropanamines, including this compound, can act as selective agonists for the 5-HT2C receptor. This receptor is implicated in mood regulation, appetite control, and anxiety disorders .
- Functional Selectivity : Research has shown that certain N-substituted cyclopropylmethylamines exhibit functional selectivity at the 5-HT2C receptor, which could lead to reduced side effects compared to non-selective agents. For instance, compounds with similar structures demonstrated significant selectivity over 5-HT2A and 5-HT2B receptors .
- Antipsychotic Potential : In animal models, compounds related to this compound have shown promise in exhibiting antipsychotic-like effects. For example, one study reported a derivative that displayed significant activity in an amphetamine-induced hyperactivity model .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other cyclopropanamine derivatives. Below is a comparison table highlighting structural differences and potential biological implications:
| Compound Name | Structure Type | Unique Features | Biological Activity Potential |
|---|---|---|---|
| 1-(Benzyl)cyclopropanamine | Cyclopropane derivative | Lacks fluorine substitution; broader activity range | General CNS activity |
| 1-(2-Chlorobenzyl)cyclopropanamine | Cyclopropane derivative | Chlorine instead of fluorine; different reactivity | Potentially different receptor binding profile |
| 1-(4-Fluorobenzyl)cyclopropanamine | Cyclopropane derivative | Fluorine at para position; altered binding | May exhibit different pharmacological effects |
| This compound | Cyclopropane derivative | Fluorine at ortho position; enhanced selectivity | Stronger affinity for 5-HT2C receptor |
Case Studies and Applications
Research into the pharmacological applications of this compound is still emerging. However, its structural characteristics suggest potential uses in treating conditions such as:
- Mood Disorders : Given its action on serotonin receptors, it may be beneficial in managing depression or anxiety.
- Appetite Regulation : Its selective activity at the 5-HT2C receptor could make it a candidate for obesity treatment.
Q & A
Q. Basic Research Focus
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to separate impurities; UV detection at 254 nm .
- GC-MS : For volatile intermediates; helium carrier gas and temperature gradients (50–300°C) .
- TLC Monitoring : Hexane/ethyl acetate (3:1) to track reaction progress and confirm Rf values .
How do structural modifications (e.g., halogen substitution) impact the physicochemical properties of cyclopropanamine derivatives?
Q. Advanced Research Focus
- LogP Calculations : Fluorine atoms increase lipophilicity, enhancing blood-brain barrier penetration .
- pKa Modulation : Electron-withdrawing groups (e.g., -F) lower amine basicity, affecting solubility and protein binding .
- Thermal Stability : DSC/TGA to assess decomposition points; fluorinated derivatives often show higher melting points .
What are the challenges in scaling up this compound synthesis for preclinical studies?
Q. Advanced Research Focus
- Reactor Design : Transition from batch to flow chemistry to control exothermic reactions .
- Purification at Scale : Simulated moving bed (SMB) chromatography for cost-effective separation .
- Regulatory Compliance : Documentation of impurity profiles (<0.15% per ICH guidelines) and stability under accelerated conditions (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
